3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
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Overview
Description
3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a fluorinated benzamide derivative. Fluorinated compounds have garnered significant interest in medicinal chemistry and pharmaceuticals due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Mechanism of Action
Target of Action
The primary target of 3,4-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target kinase, potentially influencing the map kinase signal transduction pathway
Biochemical Pathways
The compound’s interaction with the Dual specificity mitogen-activated protein kinase kinase 1 suggests that it may affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing cellular responses .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves the condensation reaction of 3,4-difluorobenzoyl chloride with 2-(2-fluorophenyl)-2-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its fluorinated structure.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar structural features.
2,3-Difluoro-N-(2-fluorophenyl)benzamide: A closely related compound with slight differences in fluorine substitution.
Uniqueness
3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-17(23-2,12-5-3-4-6-13(12)18)10-21-16(22)11-7-8-14(19)15(20)9-11/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHQCNXRXAXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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